molecular formula C10H10N2O3 B1357887 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione CAS No. 1267663-32-0

1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione

Cat. No. B1357887
M. Wt: 206.2 g/mol
InChI Key: AGHJHORNXUKEBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione” is a chemical compound with the CAS Number: 1267663-32-0 . It has a molecular weight of 206.2 . It is also known as dipyridamole or Persantine, and is commonly used in medical applications as an antiplatelet agent to prevent blood clots.


Molecular Structure Analysis

The IUPAC name for this compound is 6-hydroxy-1,3-dimethylquinazoline-2,4 (1H,3H)-dione . The InChI code provides a textual representation of the compound’s molecular structure .

Scientific Research Applications

Antibacterial Agent Synthesis

1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione derivatives have been explored for their potential as antibacterial agents. Specifically, the synthesis and structural-activity relationship of these compounds have demonstrated promising antibacterial activity against both Gram-negative and Gram-positive bacteria by inhibiting DNA gyrase, a critical enzyme in bacterial DNA replication (Tran et al., 2004).

Crystal Structure Analysis

The compound's crystal structure has been thoroughly studied to understand its molecular geometry and bonding characteristics. One such study detailed the structure of a related compound, showcasing the molecular arrangement and bond lengths, providing insights into the chemical properties and reactivity of the quinazoline derivatives (Candan et al., 2001).

Novel Compound Synthesis

Research has been conducted on the reaction of 3-Hydroxyquinoline-2,4-diones with isocyanates, leading to the synthesis of novel compounds. These findings contribute to the expansion of chemical libraries for potential applications in medicinal chemistry and material science (Mrkvička et al., 2011).

Herbicide Discovery

The derivative of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione has been identified as a potent inhibitor in the development of herbicides. Its role in inhibiting 4-Hydroxyphenylpyruvate dioxygenase, a significant target in herbicide discovery, is particularly noted for its effectiveness in controlling resistant weeds (He et al., 2020).

Cancer Research

The compound has served as a scaffold for developing potent inhibitors of tumor-associated carbonic anhydrases IX and XII. These inhibitors show promising results in anticancer therapy, particularly against colon cancer cell lines, indicating potential therapeutic applications (Falsini et al., 2017).

Neuroprotective and Anticonvulsant Effects

Derivatives of 1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione have been synthesized and evaluated for their neuroprotective and anticonvulsant properties. These compounds have shown promising results in reducing neuronal damage and displaying anticonvulsant effects, highlighting their potential in treating neurological disorders (Colotta et al., 2012).

properties

IUPAC Name

6-hydroxy-1,3-dimethylquinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-11-8-4-3-6(13)5-7(8)9(14)12(2)10(11)15/h3-5,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHJHORNXUKEBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)O)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-6-hydroxyquinazoline-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.